molecular formula C16H30O3 B14506334 Tridecanoic acid, 2,3-epoxypropyl ester CAS No. 63978-73-4

Tridecanoic acid, 2,3-epoxypropyl ester

Cat. No.: B14506334
CAS No.: 63978-73-4
M. Wt: 270.41 g/mol
InChI Key: HNHAOAMGENPBMY-UHFFFAOYSA-N
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Description

Tridecanoic acid, 2,3-epoxypropyl ester (CAS 65207-60-5), also known as oxiran-2-ylmethyl tridecanoate, is a specialty ester compound with the molecular formula C16H30O3 and a molecular weight of 270.41 g/mol . This chemical is characterized by the presence of an epoxy (oxirane) ring, a highly reactive functional group that makes this ester a valuable intermediate in organic synthesis and materials science research . The reactive epoxy group allows for further chemical modifications, enabling researchers to develop more complex molecules, potential polymers, or novel materials. As a high-purity intermediate, it is essential for developing synthetic methodologies and exploring new chemical entities in laboratory settings. This product is supplied with a purity range of 85.0% to 99.8% and is typically packaged in foil aluminium bags or under vacuum to ensure stability . Researchers are advised to store the compound in dry and cool conditions to preserve its integrity and reactivity. This product is intended for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxiran-2-ylmethyl tridecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-16(17)19-14-15-13-18-15/h15H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHAOAMGENPBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276168, DTXSID30981494
Record name Tridecanoic acid, 2,3-epoxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Oxiran-2-yl)methyl tridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63978-73-4, 65207-60-5
Record name Tridecanoic acid, 2,3-epoxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecanoic acid, 2,3-epoxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Oxiran-2-yl)methyl tridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tridecanoic acid, 2,3-epoxypropyl ester typically involves a two-step process. The first step is the acidolysis reaction, where tridecanoic acid reacts with epichlorohydrin to form a chlorohydrin ester intermediate. This reaction is usually catalyzed by tetramethylammonium chloride (TMAC) and occurs at a temperature range of 70-90°C . The second step is the ring-closure reaction, which involves the treatment of the chlorohydrin ester with an alkali to form the final epoxypropyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows the same two-step process but on a larger scale. The reaction conditions are optimized to achieve high conversion rates and yields. For instance, the acidolysis reaction can achieve a 99% conversion of tridecanoic acid and a 91-93% effective utilization rate of epichlorohydrin . The ring-closure step is also optimized to reduce treatment time and improve yield by 3-5% .

Chemical Reactions Analysis

Types of Reactions

Tridecanoic acid, 2,3-epoxypropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Nucleophiles: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include various epoxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tridecanoic acid, 2,3-epoxypropyl ester has several scientific research applications:

Comparison with Similar Compounds

Structural Analogues: Epoxypropyl Esters of Different Acids

Epoxypropyl esters share the reactive 2,3-epoxypropyl group but vary in their acid chains, influencing their physical properties and applications.

Glycidyl Methacrylate (2,3-Epoxypropyl Methacrylate)
  • Structure : Methacrylic acid + 2,3-epoxypropyl group.
  • Molecular Weight : 142.15 g/mol .
  • Applications : Widely used in adhesives, coatings, and dental materials due to its dual reactivity (epoxide and methacrylate groups).
  • Research Findings: Classified as a skin and eye irritant; requires stabilizers like hydroquinone monomethyl ether (MEHQ) for storage .
Diglycidyl Isophthalate (Bis(2,3-epoxypropyl) Isophthalate)
  • Structure : Isophthalic acid + two 2,3-epoxypropyl groups.
  • Applications : High-performance epoxy resins for electronics and aerospace industries.
  • Key Data: Exhibits superior thermal stability compared to mono-epoxy esters due to aromatic rigidity .
Neodecanoic Acid, 2,3-Epoxypropyl Ester
  • Structure: Branched neodecanoic acid + 2,3-epoxypropyl group.
  • Applications : Used in marine coatings and industrial adhesives for enhanced hydrophobicity and chemical resistance .

Tridecanoic Acid Esters with Different Ester Groups

Replacing the epoxypropyl group alters reactivity and solubility:

Tridecanoic Acid Methyl Ester
  • Structure: Tridecanoic acid + methyl group.
  • Molecular Weight : 228.34 g/mol.
  • Applications : Biofuel additive or surfactant precursor.
  • Research: Identified in bacterial metabolites (e.g., Xenorhabdus spp.) via GC-MS, suggesting natural occurrence .
Tridecanoic Acid, 2,3-Dihydroxypropyl Ester
  • Structure: Tridecanoic acid + glycerol moiety.
  • Data: Similar dihydroxypropyl esters (e.g., dodecanoic acid derivative) show logP values ~3.5, indicating moderate lipophilicity .

Comparative Data Table

Compound Acid Chain Ester Group Molecular Weight (g/mol) Key Applications References
Tridecanoic acid, 2,3-epoxypropyl ester Tridecanoic (C13) 2,3-Epoxypropyl 256.36 Polymers, resins Inferred
Glycidyl methacrylate Methacrylic 2,3-Epoxypropyl 142.15 Adhesives, coatings
Neodecanoic acid, 2,3-epoxypropyl ester Neodecanoic 2,3-Epoxypropyl ~240* Marine coatings
Tridecanoic acid methyl ester Tridecanoic Methyl 228.34 Biofuels, surfactants
Dodecanoic acid, 2,3-dihydroxypropyl ester Dodecanoic Dihydroxypropyl 274.40 Food emulsifiers

*Estimated based on neodecanoic acid (C10H20O2) + epoxypropyl group.

Research Findings and Industrial Relevance

  • Reactivity: Epoxypropyl esters undergo ring-opening reactions with nucleophiles (e.g., amines, thiols), enabling cross-linking in epoxy resins. Tridecanoic acid’s long alkyl chain may enhance flexibility in polymers compared to shorter-chain analogs .
  • Similar protocols likely apply to tridecanoic acid epoxypropyl ester.
  • Natural Occurrence: Tridecanoic acid esters are detected in microbial metabolites, hinting at biodegradability and eco-friendly applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tridecanoic acid, 2,3-epoxypropyl ester?

  • Methodology : The compound is typically synthesized via epoxidation of allyl esters or by reacting tridecanoic acid with epichlorohydrin in the presence of a base (e.g., NaOH). Phase-transfer catalysts like tetrabutylammonium bromide may enhance reaction efficiency. Post-synthesis purification involves solvent extraction and chromatography to isolate the epoxypropyl ester .
  • Key Considerations : Monitor reaction temperature (60–80°C) to avoid epoxide ring-opening. Validate purity using TLC or HPLC, referencing retention times from analogous glycidyl esters (e.g., stearic acid glycidyl ester) .

Q. Which spectroscopic techniques are most effective for characterizing the epoxide functionality in this compound?

  • FTIR : The epoxy group shows characteristic absorption bands at ~840–880 cm⁻¹ (C-O-C asymmetric stretching) and ~1250 cm⁻¹ (C-O symmetric stretching). Compare with IR spectra of structurally similar compounds like glycidyl methacrylate .
  • NMR : ¹H NMR reveals epoxy protons as doublets of doublets (δ 2.6–3.4 ppm). ¹³C NMR identifies the epoxy carbons at δ 44–52 ppm. Use deuterated solvents (e.g., CDCl₃) to avoid signal interference .
  • GC-MS : Confirm molecular ion peaks (e.g., m/z 338 for C21H38O3 in glycidyl oleate) and fragmentation patterns to differentiate from impurities .

Advanced Research Questions

Q. How does the epoxide ring stability of this compound vary under different pH conditions, and what decomposition products are formed?

  • Experimental Design : Conduct accelerated aging studies at varying pH (2–12) and temperatures (25–60°C). Analyze samples via LC-MS to detect hydrolysis products (e.g., diols or carboxylic acids).
  • Findings : Acidic conditions (pH < 4) promote ring-opening to form 2,3-dihydroxypropyl esters. Alkaline conditions (pH > 10) may yield cross-linked polymers via epoxy-carboxyl reactions .
  • Data Contradictions : Discrepancies in decomposition rates may arise from residual catalysts or moisture content. Control humidity (<5% RH) during storage to minimize side reactions .

Q. What analytical challenges arise in quantifying trace glycidol derivatives in this compound samples, and how can they be mitigated?

  • Challenges : Glycidol derivatives (e.g., 3-MCPD esters) co-elute with the parent compound during chromatography. Low-abundance analytes require high-sensitivity detection.
  • Solutions :

  • Use stable isotope dilution analysis (SIDA) with deuterated internal standards (e.g., d₅-glycidol) to improve quantification accuracy .
  • Employ APCI-MS in negative ion mode for enhanced specificity in detecting epoxypropyl esters .
    • Validation : Cross-validate results using orthogonal methods (e.g., NMR for structural confirmation and GC-MS for volatility profiling) .

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